2'-Deoxyguanosine monohydrate
Overview
Description
2’-Deoxyguanosine monohydrate is a purine nucleoside that plays a crucial role in the structure and function of deoxyribonucleic acid (DNA). It consists of the purine base guanine linked to a deoxyribose sugar, with a single water molecule associated with it. This compound is essential in various biological processes, including DNA replication and repair .
Mechanism of Action
Target of Action
The primary target of 2’-Deoxyguanosine monohydrate is DNA synthesis in human cells . It is a purine nucleoside that upon sequential phosphorylation forms deoxyguanosine triphosphate (dGTP), which is used by DNA polymerases and reverse transcriptases to synthesize DNA .
Mode of Action
2’-Deoxyguanosine monohydrate interacts with its targets by undergoing sequential phosphorylation to form dGTP . This compound is then incorporated into the DNA strand by DNA polymerases and reverse transcriptases, thereby participating in DNA synthesis .
Biochemical Pathways
The biochemical pathway primarily affected by 2’-Deoxyguanosine monohydrate is the DNA synthesis pathway . The compound is phosphorylated to form dGTP, which is then used by DNA polymerases and reverse transcriptases to synthesize DNA . This process is crucial for cell replication and function.
Result of Action
The primary molecular effect of 2’-Deoxyguanosine monohydrate is the synthesis of DNA in human cells . It has been shown to inhibit the clonogenic growth of certain leukemia cells . At the cellular level, it has been used for the quantification of whole cell deoxyribonucleotide triphosphate (dNTP) .
Biochemical Analysis
Biochemical Properties
2’-Deoxyguanosine monohydrate is involved in several biochemical reactions. Upon sequential phosphorylation by kinases, it forms deoxyguanosine triphosphate (dGTP), which is used by DNA polymerases and reverse transcriptases to synthesize DNA . It interacts with enzymes such as deoxyguanosine kinase and proteins involved in DNA synthesis . The nature of these interactions is primarily through binding and enzymatic conversion .
Cellular Effects
2’-Deoxyguanosine monohydrate has significant effects on various types of cells and cellular processes. It has been used to study its effect on mitochondrial DNA copy number in deoxyguanosine kinase mutant zebrafish . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2’-Deoxyguanosine monohydrate involves its conversion into dGTP, which is then used by DNA polymerases and reverse transcriptases to synthesize DNA . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
2’-Deoxyguanosine monohydrate is involved in the metabolic pathway that leads to the formation of dGTP, which is used in DNA synthesis . This pathway involves interactions with enzymes such as deoxyguanosine kinase .
Transport and Distribution
The transport and distribution of 2’-Deoxyguanosine monohydrate within cells and tissues involve its conversion into dGTP, which is then used in DNA synthesis
Subcellular Localization
Given its role in DNA synthesis, it is likely to be found in the nucleus where DNA replication occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxyguanosine monohydrate can be achieved through enzymatic methods. One efficient approach involves a one-pot cascade reaction using thymidine phosphorylase from Escherichia coli and purine nucleoside phosphorylase from Brevibacterium acetylicum. This method employs thymidine and guanine as substrates, resulting in a high yield of 2’-deoxyguanosine .
Industrial Production Methods: Industrial production of 2’-deoxyguanosine monohydrate often utilizes whole-cell catalysis. This method involves the use of engineered enzymes to enhance the efficiency and yield of the synthesis process. The reaction typically takes place in a Tris-HCl buffer at a controlled temperature and pH, with the addition of magnesium chloride to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxyguanosine monohydrate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Phosphorylation: Kinases and adenosine triphosphate are typically used in phosphorylation reactions.
Major Products:
Oxidation: 8-oxo-7,8-dihydro-2’-deoxyguanosine.
Phosphorylation: Deoxyguanosine triphosphate.
Scientific Research Applications
2’-Deoxyguanosine monohydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Guanosine: Similar to 2’-deoxyguanosine but contains a hydroxyl group at the 2’ position of the ribose sugar.
2’-Deoxyadenosine: Another deoxyribonucleoside with adenine as the base.
2’-Deoxycytidine: Contains cytosine as the base.
Uniqueness: 2’-Deoxyguanosine monohydrate is unique due to its specific role in DNA synthesis and repair. Its susceptibility to oxidative damage makes it a valuable tool for studying oxidative stress and its effects on nucleic acids .
Properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSCQUCOIRGCEJ-FPKZOZHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601036032 | |
Record name | 2'-Deoxyguanosine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601036032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207121-55-9, 312693-72-4 | |
Record name | 2′-Deoxyguanosine hydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207121-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Deoxyguanosine monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601036032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2´-Deoxyguanosine Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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